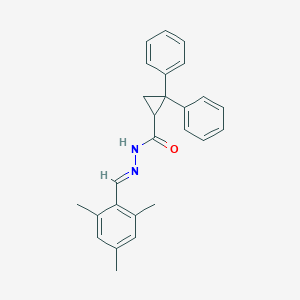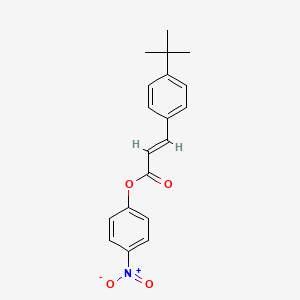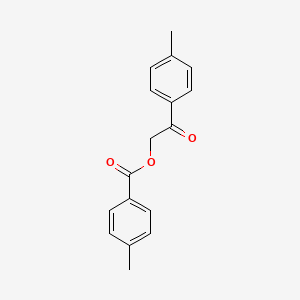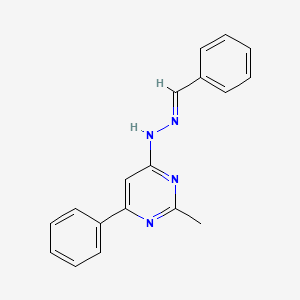
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and cardiovascular disease.
作用机制
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets. AMPK activation leads to a variety of cellular responses, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide have been extensively studied. In vitro studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide increases glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have cardioprotective effects in animal models of cardiovascular disease.
实验室实验的优点和局限性
One advantage of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide does not activate other kinases, making it a useful tool for studying the specific effects of AMPK activation. However, one limitation of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as a treatment for type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide for this indication. Another area of interest is the use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as an anticancer agent. Further studies are needed to determine the efficacy of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide in animal models of cancer, as well as its potential side effects. Finally, additional studies are needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, including its effects on downstream targets of AMPK activation.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenyl)acetophenone, followed by reaction with pyridine-2-carboxaldehyde to form the final product, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. The synthesis has been reported in several publications, including a 2008 paper by Goransson et al. in the Journal of Medicinal Chemistry.
科学研究应用
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential use as an anticancer agent. Additionally, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-10-14(18)17-9-11-5-3-4-8-16-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUOXXFPPOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)





![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
